Commercial Purity Benchmarking: 4-Chloro-N-cyclohexyl-2-nitrobenzenesulfonamide Exhibits Higher Minimum Purity Than the Non-Chlorinated N-Cyclohexyl-2-nitrobenzenesulfonamide Analog
When selecting a nitrobenzenesulfonamide building block for multi-step synthesis, the initial purity specification directly impacts downstream yield and purification burden. The target compound 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide (CAS 1022715-38-3) is commercially supplied at a minimum purity of 98% . In contrast, the closest structural analog—N-cyclohexyl-2-nitrobenzenesulfonamide (CAS 77516-53-1), which lacks the 4-chloro substituent—is typically supplied at a minimum purity specification of 95% from equivalent-tier suppliers . This 3-percentage-point differential in minimum purity specification can translate into measurably reduced levels of unidentified impurities that could interfere with catalytic steps (e.g., palladium-catalyzed cross-couplings or hydrogenation of the nitro group) in subsequent transformations.
| Evidence Dimension | Minimum commercial purity specification |
|---|---|
| Target Compound Data | ≥98% (HPLC) |
| Comparator Or Baseline | N-cyclohexyl-2-nitrobenzenesulfonamide (CAS 77516-53-1): ≥95% |
| Quantified Difference | +3 percentage points higher minimum purity for the 4-chloro analog |
| Conditions | Commercial supplier specification; CymitQuimica (target) and AKSci / Chemscene (comparator) |
Why This Matters
For procurement officers and medicinal chemistry groups, higher starting purity reduces the need for pre-reaction purification and lowers the risk of impurity-derived side products in subsequent synthetic steps, directly improving overall synthetic efficiency.
